Butyl 3-aminobenzoate Butyl 3-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 26218-03-1
VCID: VC20939635
InChI: InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3
SMILES: CCCCOC(=O)C1=CC(=CC=C1)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Butyl 3-aminobenzoate

CAS No.: 26218-03-1

Cat. No.: VC20939635

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl 3-aminobenzoate - 26218-03-1

CAS No. 26218-03-1
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name butyl 3-aminobenzoate
Standard InChI InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3
Standard InChI Key FOFJXIVZCGTINY-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC(=CC=C1)N
Canonical SMILES CCCCOC(=O)C1=CC(=CC=C1)N

Chemical Structure and Properties

Structural Information

Butyl 3-aminobenzoate consists of a benzoic acid core with an amino substituent at the meta position and a butyl ester group. Its structural identity is represented by the following parameters:

ParameterValue
IUPAC NameButyl 3-aminobenzoate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
CAS Number26218-03-1
Standard InChIInChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3
SMILES NotationCCCCOC(=O)C1=CC(=CC=C1)N
The compound features a straight-chain butyl group (n-butyl) attached to the carboxyl function of 3-aminobenzoic acid, creating an ester linkage .

Physical Properties

The physical properties of butyl 3-aminobenzoate are crucial for understanding its behavior in various applications and reaction conditions:

PropertyValueSource
Physical StateSolid at room temperature
Predicted Boiling Point309.2±15.0 °C
Predicted Density1.078±0.06 g/cm³
Predicted pKa3.44±0.10
While direct experimental data for some properties are limited, comparable compounds provide insight into its likely characteristics. For instance, the tert-butyl isomer (tert-butyl 3-aminobenzoate) has a documented melting point of 81°C .

Chemical Reactivity

The chemical reactivity of butyl 3-aminobenzoate is primarily determined by its two functional groups:

  • The amino group (-NH2) at the meta position can participate in:

    • Diazotization reactions

    • Nucleophilic substitution reactions

    • Formation of amides and imines

    • Coupling reactions for dye synthesis

  • The ester group (-COOC4H9) can undergo:

    • Hydrolysis under acidic or basic conditions

    • Transesterification with other alcohols

    • Reduction to alcohols

    • Amidation with amines
      These reactive sites make butyl 3-aminobenzoate versatile in organic synthesis and enable its participation in numerous chemical transformations.

Synthesis and Preparation Methods

Standard Synthetic Routes

The primary method for synthesizing butyl 3-aminobenzoate involves the esterification of 3-aminobenzoic acid with butanol. This process can be accomplished through several approaches:

Direct Esterification

The most common approach employs Fischer esterification, involving the reaction of 3-aminobenzoic acid with butanol in the presence of an acid catalyst:
3-aminobenzoic acid + butanol ⇌ butyl 3-aminobenzoate + water
This reaction typically requires:

  • An acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)

  • Heating conditions

  • Water removal to drive the equilibrium toward product formation

Alternative Synthetic Pathways

Other potential routes to butyl 3-aminobenzoate include:

  • Reaction of 3-aminobenzoyl chloride with butanol

  • Reduction of butyl 3-nitrobenzoate

  • Transesterification of other 3-aminobenzoate esters

Purification Methods

After synthesis, purification typically involves:

  • Washing with base to remove unreacted acid

  • Extraction with appropriate organic solvents

  • Column chromatography for high-purity requirements

  • Recrystallization from suitable solvent systems

Applications

Chemical Intermediate

Butyl 3-aminobenzoate serves as a valuable chemical intermediate in various synthetic pathways:

  • Building block in organic synthesis for the preparation of more complex molecules

  • Precursor in the synthesis of pharmaceutical compounds

  • Component in the preparation of conductive nanocomposites when combined with aniline or other aminobenzoates

  • Starting material for dyes and pigments due to its aromatic amine functionality

Materials Science Applications

In materials science, butyl 3-aminobenzoate contributes to:

  • Development of conductive polymers and nanocomposites

  • Synthesis of specialty coatings with specific functional properties

  • Preparation of materials with modified surface characteristics

  • Component in advanced composite formulations

Biological Activities

CompoundConcentrationInhibition RateTest Organisms
n-butyl p-aminobenzoate1.0 millimolar>70% reductionAspergillus, Penicillium, Byssochlamys
n-butyl p-aminobenzoate0.14 millimolarMarked effectAspergillus, Penicillium, Byssochlamys
Tests showed that the butyl ester of p-aminobenzoic acid was more effective than the free acid itself at inhibiting mold growth . Given the structural similarity, butyl 3-aminobenzoate may exhibit comparable antimicrobial properties, although specific studies would be required to confirm this hypothesis.

Structure-Activity Relationships

The relationship between structural features and biological activity suggests:

  • The esterification of aminobenzoic acids enhances their antimicrobial properties

  • The position of the amino group on the aromatic ring affects the biological activity

  • The butyl chain length contributes to optimal antimicrobial efficacy, possibly by influencing membrane permeability

Comparative Analysis with Related Compounds

Isomeric Compounds

Understanding the relationship between butyl 3-aminobenzoate and its isomers provides valuable insights into structure-property relationships:

CompoundPosition of Amino GroupNotable Characteristics
Butyl 3-aminobenzoateMeta (3-position)Standard form under discussion
Butyl 4-aminobenzoatePara (4-position)Demonstrated antimicrobial activity; better documented in literature
Butyl 2-aminobenzoateOrtho (2-position)Potential for intramolecular hydrogen bonding

Butyl Ester Variants

Different butyl isomers create distinct variations of the compound:

CompoundButyl StructureProperties
n-Butyl 3-aminobenzoateStraight chainStandard form discussed in this review
tert-Butyl 3-aminobenzoateBranched tertiary structureMelting point of 81°C; different steric hindrance affecting reactivity
iso-Butyl 3-aminobenzoateBranched primary structureIntermediate properties between n-butyl and tert-butyl forms

Research Findings

Conductive Materials Development

Research indicates that butyl 3-aminobenzoate can be utilized in the preparation of conductive nanocomposites when combined with aniline or ethyl 3-aminobenzoate. These materials have potential applications in:

  • Electronic devices

  • Sensors and biosensors

  • Conductive coatings

  • Energy storage applications

Antimicrobial Research

Studies with the structurally related n-butyl p-aminobenzoate have shown notable findings:

  • Significant inhibition of mold growth (greater than 70% reduction) at concentrations as low as 1.0 millimolar

  • Effectiveness against multiple mold species including Aspergillus, Penicillium, and Byssochlamys

  • Development of orange-yellow pigmentation in both the mycelial felt and surrounding medium at higher concentrations
    These findings suggest potential applications in antimicrobial formulations and preservation systems, with possible extension to the meta isomer (butyl 3-aminobenzoate).

Research Gaps and Future Directions

Despite its potential applications, several research gaps remain for butyl 3-aminobenzoate:

  • Direct antimicrobial testing specific to the meta isomer

  • Comprehensive toxicological evaluation

  • Structure-activity relationship studies comparing ortho, meta, and para aminobenzoate esters

  • Optimization of synthetic routes for improved yields and purity

  • Exploration of potential pharmaceutical applications

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